molecular formula C19H14F2N4O2S B2511627 N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251594-55-4

N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2511627
CAS RN: 1251594-55-4
M. Wt: 400.4
InChI Key: FYIIGPMZBPDIIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves multistep reactions that start from simpler chemical structures and build up to more complex ones. For instance, the synthesis of related triazolopyrimidine derivatives often begins with the preparation of β-ketosulfonamides, which are then reacted with aromatic aldehydes and 3-amino-1,2,4-triazole to form the target compounds . Similarly, the synthesis of triazolopyrazine derivatives involves condensation of phenylacetonitriles with hydrazinopyrazine, followed by conversion to the desired triazolopyrazines . These methods demonstrate the complexity and specificity required in the synthesis of such heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and its analogs is characterized by the presence of a triazolopyridine or triazolopyrimidine core, which is a common feature in compounds with potential anticonvulsant and antimicrobial activities . The presence of fluorine atoms and sulfonamide groups in the structure is significant, as these substituents can greatly influence the biological activity and physicochemical properties of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolopyridine and triazolopyrimidine derivatives are typically nucleophilic substitutions and condensation reactions. For example, the reaction of β-ketosulfonamides with aromatic aldehydes and 3-amino-1,2,4-triazole leads to the formation of triazolopyrimidine derivatives . These reactions are carefully controlled to ensure the formation of the desired products with the correct substitution patterns necessary for biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms and the sulfonamide group can affect the lipophilicity and pKa of these compounds, which in turn can influence their pharmacokinetic properties and biological activity . The calculated electrostatic isopotential maps of these heterocycles suggest that their distinct electronic properties may be related to their anticonvulsant activity .

Scientific Research Applications

Herbicidal Activity

Compounds related to N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been prepared and evaluated for their herbicidal efficacy. Such compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates a potential use of these compounds in agricultural practices for weed management without the need for high dosage applications, thus potentially reducing environmental impact (Moran, 2003).

Antifungal and Insecticidal Activity

A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, akin to the core structure of N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, was synthesized and characterized. These derivatives displayed significant antifungal activities against several pathogens, including Rhizoctonia solani and Helminthosporium maydis, as well as insecticidal activity against pests such as Plutella xylostella and Helicoverpa armigera. This highlights the potential of such compounds in the development of new antifungal and insecticidal agents, contributing to the control of crop diseases and pests (Xu et al., 2017).

Antimalarial Agents

In the quest for new antimalarial drugs, a virtual library of novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment was investigated. Through virtual screening and molecular docking, followed by synthesis and in vitro evaluation, compounds were identified with good antimalarial activity against Plasmodium falciparum. This research opens avenues for the development of new antimalarial agents, leveraging the [1,2,4]triazolo[4,3-a]pyridine scaffold for the creation of potent therapeutics (Karpina et al., 2020).

Anticancer Applications

Further modifications of the [1,2,4]triazolo[4,3-a]pyridine derivatives, including N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have shown remarkable anticancer effects. By altering functional groups within the compound, researchers have synthesized derivatives with potent antiproliferative activities against various human cancer cell lines. These findings suggest the potential of these compounds as anticancer agents, offering a new direction for cancer treatment research (Wang et al., 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N4O2S/c20-15-5-3-14(4-6-15)12-25(17-9-7-16(21)8-10-17)28(26,27)18-2-1-11-24-13-22-23-19(18)24/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIIGPMZBPDIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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